

COH-SR4: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: COH-SR4

Cat. No.: B1682623

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

COH-SR4, chemically identified as 1,3-bis(3,5-dichlorophenyl) urea, is a novel small molecule initially investigated for its anti-cancer properties. Subsequent research has revealed its potent anti-adipogenic and metabolic regulatory effects, primarily through the indirect activation of AMP-activated protein kinase (AMPK). This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological mechanism of action of **COH-SR4**. It includes detailed experimental protocols for key assays, a summary of quantitative data, and a visualization of the primary signaling pathway affected by the compound. This document is intended to serve as a valuable resource for researchers in the fields of oncology, metabolic diseases, and drug discovery.

Discovery and Background

COH-SR4 was identified during a screening of small molecules for anti-glycation and anti-inflammatory effects.[1] While initially recognized for its anti-proliferative activities in various cancer cell lines, further investigation revealed its significant impact on cellular metabolism.[2] [3] Notably, **COH-SR4** has been shown to inhibit the differentiation of preadipocytes and to have beneficial effects on metabolic parameters in in vivo models of obesity.[1][4] The compound exerts its biological effects without causing cytotoxicity in non-cancerous cells like 3T3-L1 preadipocytes.[5]

Chemical Synthesis of COH-SR4

The synthesis of **COH-SR4** (1,3-bis(3,5-dichlorophenyl) urea) is a straightforward process involving the reaction of 3,5-dichloroaniline with 3,5-dichlorophenyl isocyanate.^[6]

Synthesis Protocol

Materials:

- 3,5-dichloroaniline
- 3,5-dichlorophenyl isocyanate
- Dichloromethane (DCM)

Procedure:

- In a reaction vessel under a nitrogen atmosphere, dissolve 3,5-dichloroaniline (1.00g, 6.33 mmol) in dichloromethane (15 mL).
- To the stirring solution, add 3,5-dichlorophenyl isocyanate (1.21g, 6.17 mmol) portion-wise.
- Allow the reaction to stir at ambient temperature for 19 hours.
- After the reaction is complete, filter the mixture to collect the precipitate.
- Wash the collected solid with dichloromethane (2 x 10 mL).
- Dry the solid product in vacuo to yield 1,3-bis(3,5-dichlorophenyl) urea as a white crystalline solid.^[6]

Expected Yield: Approximately 82% (1.78g).^[6]

Characterization Data

- ¹H-NMR (400 MHz, DMSO-d₆): δ 9.35 (s, 2H), 7.53 (d, J = 1.8 Hz, 4H), 7.17 (t, J = 1.8 Hz, 3H)^[6]
- ¹³C-NMR (100 MHz, DMSO-d₆): δ 152.0, 141.8, 134.1, 121.3, 116.7^[6]

- HRMS-ESI (m/z): 348.9278 (100%), 346.9310 (73%), 350.9255 (48%)[6]

Mechanism of Action

The primary mechanism of action of **COH-SR4** is the indirect activation of AMP-activated protein kinase (AMPK).[5] This activation is not dependent on the upstream kinases LKB1 and CaMKK β . [4][7] It is hypothesized that **COH-SR4** may act as a mitochondrial uncoupler, leading to an increase in the AMP:ATP ratio, which in turn activates AMPK.[1]

Activated AMPK then phosphorylates downstream targets, including tuberous sclerosis complex 2 (TSC2) and raptor, a component of the mTORC1 complex.[5][8] This leads to the inhibition of the mTORC1 signaling pathway, which is a key regulator of protein synthesis, cell growth, and proliferation.[8] The inhibition of mTORC1 results in decreased phosphorylation of its downstream effectors, p70S6K and 4E-BP1.[5][8]

The activation of AMPK and subsequent inhibition of mTORC1 by **COH-SR4** leads to cell cycle arrest at the G1/S phase transition and inhibition of mitotic clonal expansion, which is a critical step in the early phase of adipocyte differentiation.[5]

Quantitative Data

The following tables summarize the quantitative data regarding the effects of **COH-SR4** from various studies.

Parameter	Cell Line/Model	Value	Reference
IC ₅₀ (Lipid Accumulation)	3T3-L1	~1.5 μ M	[1]
In Vivo Dosage	C57BL/J6 mice	5 mg/kg body weight	[4]

Table 1: Potency and Dosage of **COH-SR4**

Cell Line	IC ₅₀ (48h)
A549 (Lung)	2.1 μ M
H358 (Lung)	2.3 μ M
H460 (Lung)	2.8 μ M
H522 (Lung)	3.1 μ M
HOP-62 (Lung)	3.5 μ M
HOP-92 (Lung)	3.9 μ M

Table 2: In Vitro Anti-proliferative Activity of **COH-SR4** in Lung Cancer Cell Lines[6]

Experimental Protocols

Western Blot Analysis

Objective: To detect the phosphorylation and total protein levels of key signaling molecules in the AMPK/mTOR pathway.

Materials:

- Cell lysates
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., phospho-AMPK, total AMPK, phospho-ACC, total ACC, phospho-raptor, phospho-TSC2, phospho-p70S6K, phospho-4E-BP1, β -actin)
- HRP-conjugated secondary antibodies

- Chemiluminescent substrate
- Imaging system

Procedure:

- Prepare cell lysates and determine protein concentration.
- Denature protein samples by boiling in Laemmli buffer.
- Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a membrane.
- Block the membrane in blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 5-10 minutes each.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 5-10 minutes each.
- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Adipocyte Differentiation and Oil Red O Staining

Objective: To assess the effect of **COH-SR4** on the differentiation of preadipocytes into adipocytes.

Materials:

- 3T3-L1 preadipocytes
- Differentiation medium (DM): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin

- **COH-SR4**

- Oil Red O staining solution
- Formalin
- 60% isopropanol

Procedure:

- Culture 3T3-L1 preadipocytes to two days post-confluence.
- Induce differentiation by replacing the culture medium with DM containing various concentrations of **COH-SR4** or vehicle control (DMSO).
- Replenish the medium with fresh DM and **COH-SR4** every two days.
- After 7 days of differentiation, wash the cells with PBS and fix with 10% formalin for 1 hour.
- Wash the cells with water and then with 60% isopropanol.
- Stain the cells with Oil Red O solution for at least 1 hour to visualize lipid droplets.
- Wash the cells with water and visualize under a microscope.

Intracellular Triglyceride Content Assay

Objective: To quantify the amount of intracellular lipid accumulation.

Materials:

- Differentiated 3T3-L1 adipocytes (as in 5.2)
- Triglyceride quantification kit (e.g., AdipoRed)

Procedure:

- Differentiate 3T3-L1 cells in the presence of **COH-SR4** as described above.

- On day 7, lyse the cells according to the kit manufacturer's instructions.
- Measure the triglyceride content using the provided reagents and a spectrophotometer or fluorometer.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of **COH-SR4** on cell cycle progression.

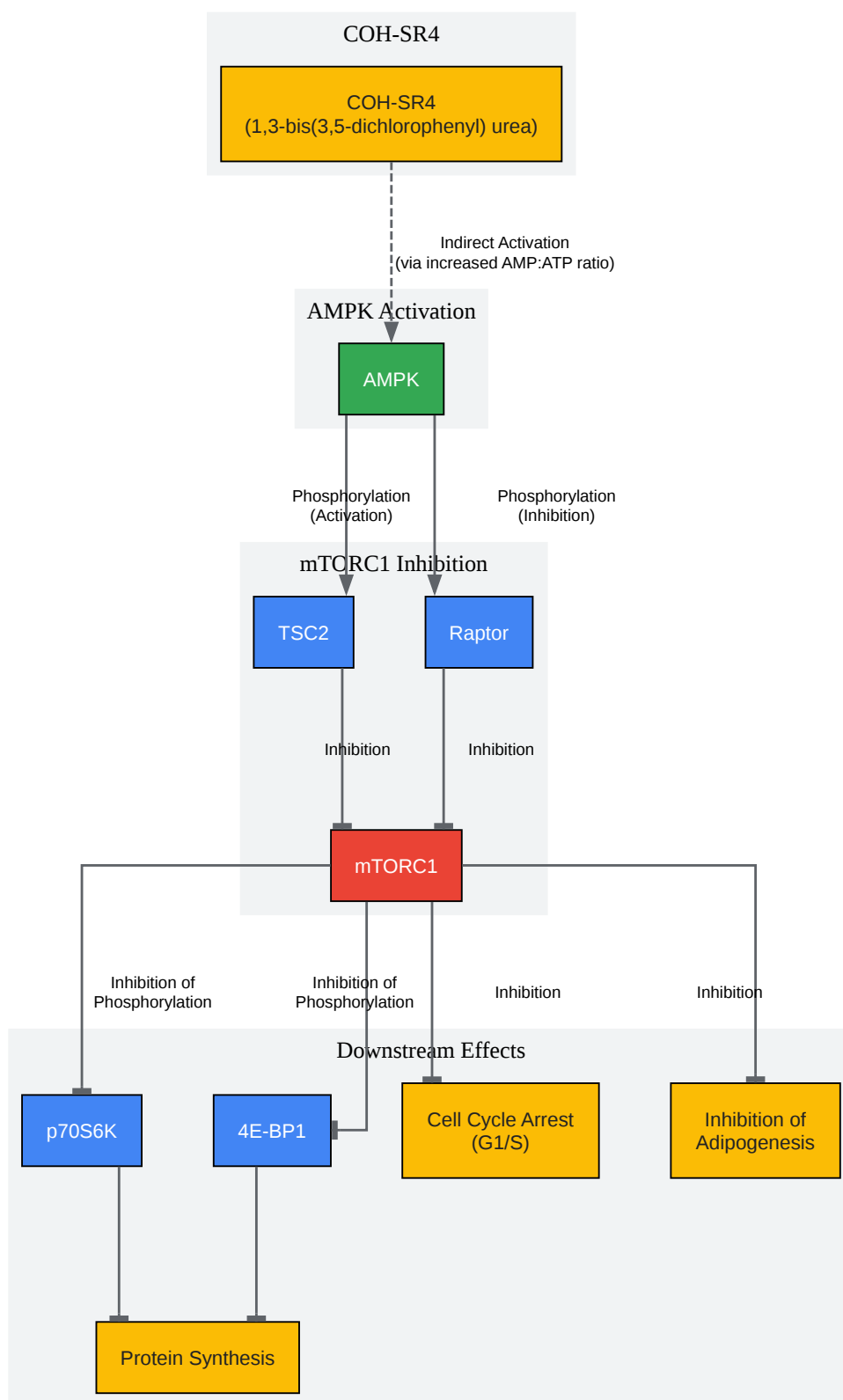
Materials:

- 3T3-L1 preadipocytes
- **COH-SR4**
- Propidium iodide (PI) staining solution
- Flow cytometer

Procedure:

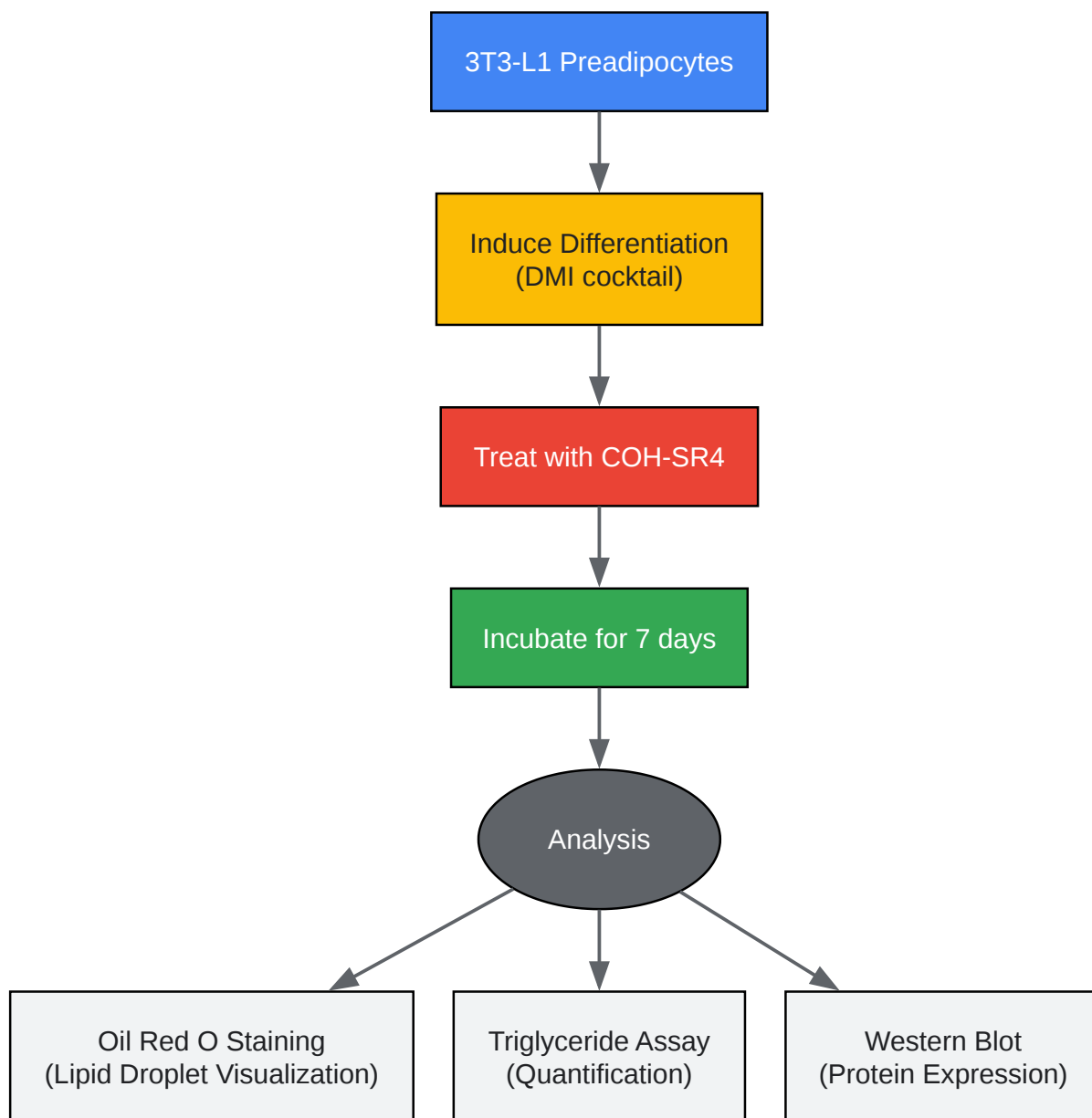
- Treat 3T3-L1 cells with **COH-SR4** for the desired time (e.g., 24 hours).
- Harvest the cells by trypsinization and wash with PBS.
- Fix the cells in cold 70% ethanol.
- Wash the fixed cells and resuspend in PI staining solution containing RNase.
- Incubate in the dark for 30 minutes.
- Analyze the cell cycle distribution using a flow cytometer.

Signaling Pathway and Workflow Visualizations



[Click to download full resolution via product page](#)

Caption: **COH-SR4** signaling pathway.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for adipogenesis inhibition.

Conclusion

COH-SR4 is a promising small molecule with a well-defined synthesis and a clear mechanism of action centered on the activation of the AMPK signaling pathway. Its ability to inhibit adipogenesis and its anti-proliferative effects in cancer cells make it a valuable tool for research

in metabolic diseases and oncology. The detailed protocols and data presented in this guide provide a solid foundation for further investigation and development of **COH-SR4** and related compounds as potential therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel compound 1,3-bis (3,5-dichlorophenyl) urea inhibits lung cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. COH-SR4 Reduces Body Weight, Improves Glycemic Control and Prevents Hepatic Steatosis in High Fat Diet-Induced Obese Mice | PLOS One [journals.plos.org]
- 5. Small-molecule COH-SR4 inhibits adipocyte differentiation via AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. COH-SR4 reduces body weight, improves glycemic control and prevents hepatic steatosis in high fat diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- To cite this document: BenchChem. [COH-SR4: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682623#coh-sr4-discovery-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com